molecular formula C15H11BrN2O2 B589796 Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate CAS No. 132525-01-0

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B589796
CAS No.: 132525-01-0
M. Wt: 331.169
InChI Key: GUGFNQAYAMEJIS-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoketones. One common method is the one-pot synthesis where acetophenone, [Bmim]Br3, and 2-aminopyridine are reacted under solvent-free conditions in the presence of Na2CO3 . This method yields the desired product in excellent yields ranging from 72% to 89%.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyridine derivatives .

Scientific Research Applications

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group enhances its reactivity and potential as an intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c1-20-15(19)13-14(10-5-3-2-4-6-10)18-9-11(16)7-8-12(18)17-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGFNQAYAMEJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C=C(C=CC2=N1)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721519
Record name Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132525-01-0
Record name Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132525-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-bromo-3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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